

Ent-Spathulenol: A Comparative Analysis of its Abundance in Various Plant Species

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Compound of Interest

Compound Name: *Ent-Spathulenol*

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Ent-spathulenol, a tricyclic sesquiterpenoid alcohol, is a volatile organic compound found in the essential oils of numerous plant species. It is recognized for a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties, making it a compound of significant interest for phytochemical and pharmacological research. This guide provides a comparative analysis of **ent-spathulenol** content across different plant species, supported by experimental data and detailed methodologies for its extraction and quantification.

Quantitative Analysis of Ent-Spathulenol Content

The concentration of **ent-spathulenol** in the essential oils of plants varies considerably depending on the species, geographical location, and the specific part of the plant analyzed. The following table summarizes the percentage of **ent-spathulenol** found in the essential oils of several plant species, as determined by gas chromatography-mass spectrometry (GC-MS).

Plant Family	Plant Species	Plant Part	Ent-Spathulenol Content (%)	Reference
Lamiaceae	Moluccella aucheri	Aerial Parts	63.3	[1]
Annonaceae	Bocageopsis multiflora	Leaves	35.14	[2]
Apiaceae	Kundmannia syriaca	Aerial Parts	19.07 - 24.99	[3]
Lamiaceae	Salvia ceratophylla	Aerial Parts	20.13	[4]
Apiaceae	Kundmannia anatolica	Aerial Parts	17.40 - 19.53	[3]
Lamiaceae	Salvia multicaulis	Aerial Parts	18.10	[4]
Verbenaceae	Lantana camara	Stems	15.9	[5]
Verbenaceae	Lantana camara	Leaves	14.95	[6]
Lamiaceae	Salvia verbenaca	Aerial Parts	13.18	[4]
Verbenaceae	Lantana camara	Leaves	11.64	[5]
Lamiaceae	Salvia viridis	Aerial Parts	11.42	[4]
Verbenaceae	Lantana camara	Flowers	8.6	[7]
Lamiaceae	Salvia absconditiflora	Aerial Parts	9.09	[4]
Lamiaceae	Salvia syriaca	Aerial Parts	9.35	[4]
Lamiaceae	Ocimum basilicum (Cultivar 1)	Dry Herb	3.70	[6]
Myrtaceae	Eugenia aurata	-	2.5	[7]

Myrtaceae	Eugenia punicifolia	-	2.4	[7]
Lamiaceae	Ocimum basilicum (Cultivar 3)	Dry Herb	2.25	[6]
Magnoliaceae	Magnolia champaca	Flower	1.7	[8]
Verbenaceae	Callicarpa macrophylla	Aerial Part	1.06	[4]
Lamiaceae	Ocimum basilicum (Cultivar 2)	Dry Herb	0.68	[6]

Experimental Protocols

The quantification of **ent-spathulenol** in plant materials typically involves two key stages: extraction of the essential oil and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

A widely used method for extracting essential oils from plant material is hydrodistillation.

- **Sample Preparation:** The plant material (e.g., leaves, flowers, stems) is collected and, in many cases, air-dried in the shade to reduce moisture content. The dried material is then pulverized or cut into smaller pieces to increase the surface area for extraction.
- **Hydrodistillation Process:** A known weight of the prepared plant material is placed in a distillation flask with a sufficient volume of water. The flask is heated, and the resulting steam, carrying the volatile essential oils, passes through a condenser.
- **Collection:** The condensed steam and essential oil are collected in a separating funnel. Due to their different densities, the essential oil and water form separate layers, allowing for the isolation of the oil.

- **Drying and Storage:** The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark vial at a low temperature (e.g., 4°C) to prevent degradation.

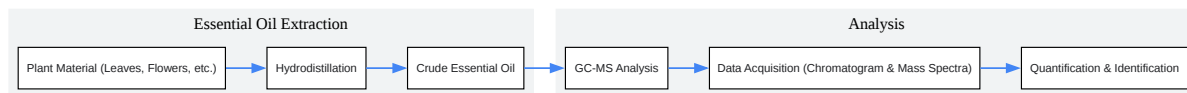
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and identifying the individual components of an essential oil.

- **Sample Preparation:** A diluted solution of the extracted essential oil is prepared in a suitable solvent, such as hexane or ethanol.
- **GC Separation:** A small volume of the diluted sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The different components of the essential oil travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, leading to their separation. A common type of column used for this analysis is a nonpolar HP-5 or DB-5 capillary column.
- **MS Detection and Identification:** As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component.
- **Quantification:** The relative percentage of each component, including **ent-spathulenol**, is determined by integrating the area of its corresponding peak in the total ion chromatogram. The identification of **ent-spathulenol** is confirmed by comparing its mass spectrum and retention index with those of a known standard or with data from spectral libraries (e.g., NIST).

Visualizing the Methodologies

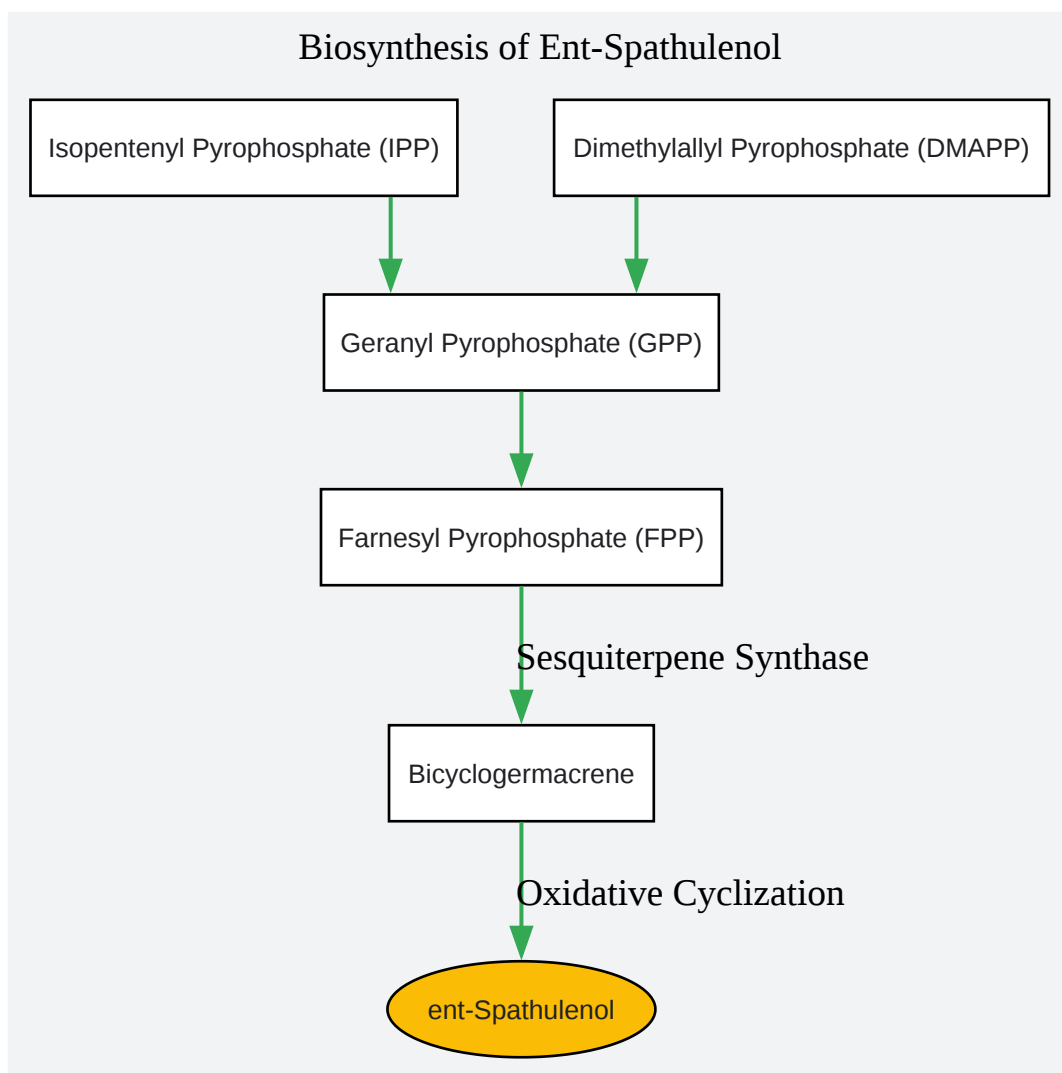
The following diagrams illustrate the key processes involved in the analysis of **ent-spathulenol**.



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*Experimental workflow for **ent-spathulenol** analysis.*

The biosynthesis of sesquiterpenoids like **ent-spathulenol** is a complex process that begins with fundamental building blocks in the plant's metabolic pathways.



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*Simplified biosynthetic pathway of **ent-spathulenol**.*

The biosynthesis of **ent-spathulenol** begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are products of the mevalonate and/or MEP pathways. These precursors are condensed to form the C15 compound farnesyl pyrophosphate (FPP).[9] A specific sesquiterpene synthase then catalyzes the cyclization of FPP to form bicyclogermacrene.[9] Subsequent oxidative cyclization of bicyclogermacrene leads to the formation of **ent-spathulenol**. It is worth noting that the biosynthesis of spathulenol can be a competitive pathway with other sesquiterpenoids that also use FPP as a precursor.[5][8]

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